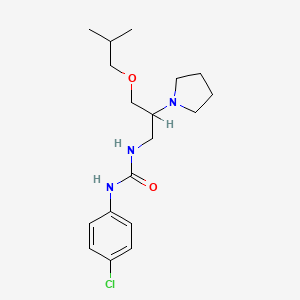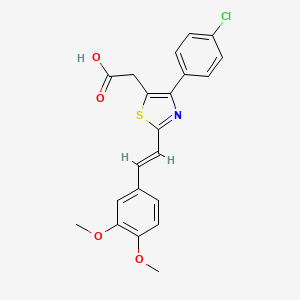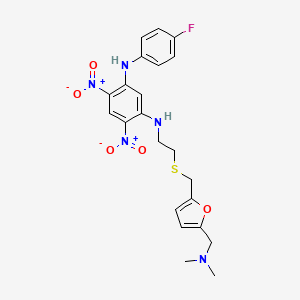
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 是一种复杂的有机化合物,其独特的结构结合了各种官能团。
准备方法
合成路线和反应条件
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 的合成涉及多个步骤,每一步都需要特定的试剂和条件。该过程通常从制备核心 1,3-苯二胺 结构开始,然后通过一系列取代和加成反应引入二甲基氨基、呋喃基、硫代乙基、二硝基和氟苯基基团。必须仔细控制每一步,以确保官能团的正确位置,并避免不希望发生的副反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流式工艺。这些方法将利用自动化系统来精确控制温度、压力和试剂浓度等反应条件。催化剂和先进的纯化技术的使用对于获得高产率和纯度至关重要。
化学反应分析
反应类型
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成不同的产物,具体取决于所使用的条件和试剂。
还原: 还原反应可以针对硝基,将其转化为胺类。
取代: 芳环和其他官能团可以参与取代反应,允许对化合物进行进一步修饰。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢气 (H2) 与钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲电芳香取代反应通常使用卤素 (Cl2, Br2) 和硝化剂 (HNO3) 等试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成醌类,而硝基的还原会生成相应的胺类。
科学研究应用
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其作为各种生物途径中生化探针或抑制剂的潜力。
医学: 探索其潜在的治疗特性,包括抗癌和抗炎作用。
工业: 由于其独特的化学性质,它被用于开发先进材料,例如聚合物和涂料。
作用机制
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 发挥作用的机制涉及与特定分子靶点和途径的相互作用。该化合物的各种官能团使其能够结合并调节酶、受体和其他蛋白质的活性。这会导致细胞信号通路发生改变,最终影响细胞生长、分化和凋亡等生物过程。
相似化合物的比较
类似化合物
1,3-苯二胺,2-甲基-: 结构相似,但缺少目标化合物中存在的其他官能团。
1,3-苯二胺,4-甲基-: 另一种苯环上取代模式不同的变体。
1,3-苯二胺,5-硝基-: 包含一个硝基,但在其他取代基方面有所不同。
独特性
1,3-苯二胺,N-(2-(((5-((二甲基氨基)甲基)-2-呋喃基)甲基)硫代)乙基)-4,6-二硝基-N'-(4-氟苯基)- 由于其结合了多个官能团,赋予其独特的化学和生物学特性,因此具有独特性。这使其成为研究和工业应用中的宝贵化合物,为开发新材料和治疗剂提供了机会。
属性
CAS 编号 |
142744-28-3 |
|---|---|
分子式 |
C22H24FN5O5S |
分子量 |
489.5 g/mol |
IUPAC 名称 |
1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-3-N-(4-fluorophenyl)-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C22H24FN5O5S/c1-26(2)13-17-7-8-18(33-17)14-34-10-9-24-19-11-20(25-16-5-3-15(23)4-6-16)22(28(31)32)12-21(19)27(29)30/h3-8,11-12,24-25H,9-10,13-14H2,1-2H3 |
InChI 键 |
YXBRWTPSYYDWIO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


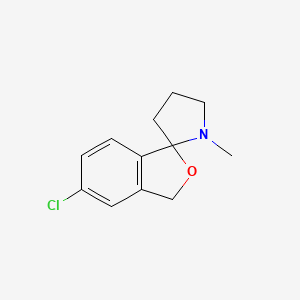
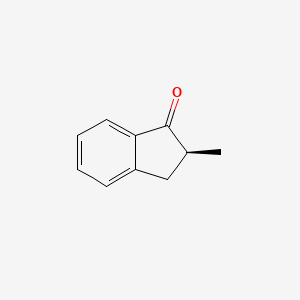
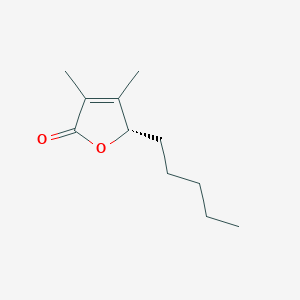


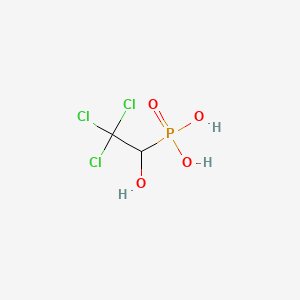
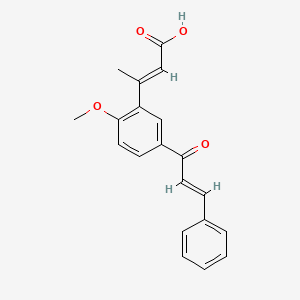
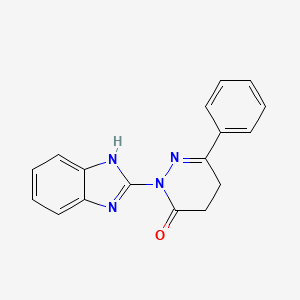
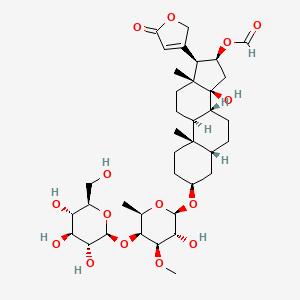
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
